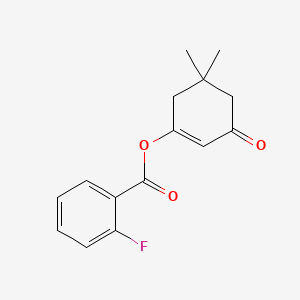

5,5-Dimethyl-3-oxo-1-cyclohexenyl 2-fluorobenzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Progesterone Receptor Modulators

Research into 3,3-dialkyl-5-aryloxindole series, including compounds structurally related to 5,5-Dimethyl-3-oxo-1-cyclohexenyl 2-fluorobenzenecarboxylate, has shown potential in female healthcare for contraception, fibroids, endometriosis, and certain breast cancers. Structural modifications of these compounds can switch between agonist and antagonist properties, influencing progesterone receptor (PR) activity, which is crucial for developing therapeutic agents in reproductive health (Fensome et al., 2008).

Radiation-Activated Antitumor Prodrugs

Compounds structurally similar to the subject chemical, particularly those incorporating fluorobenzenecarboxylate groups, have been synthesized to evaluate their role as radiation-activated prodrugs for radiotherapy of hypoxic tumor cells. These compounds are designed to release antitumor agents like 5-fluorouracil upon radiolysis, demonstrating a novel approach to targeting tumor cells in an oxygen-deprived environment (Mori, Hatta & Nishimoto, 2000).

Synthesis of Heterocycles and Catalytic Activity

Research into the synthesis of 6 H-Benzo[c]chromen-6-ones and their tetrahydro analogues, which could be structurally related to 5,5-Dimethyl-3-oxo-1-cyclohexenyl 2-fluorobenzenecarboxylate, involves cyclization reactions facilitated by microwave irradiation. These compounds are significant for developing pharmaceuticals and materials science applications due to their potential bioactive properties and catalytic activity in various chemical reactions (Dao, Ho, Lim & Cho, 2018).

COX-2 Inhibition for Anti-Inflammatory and Antitumor Applications

The synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, including fluoro-substituted compounds for selective cyclooxygenase-2 (COX-2) inhibition, highlights the application in developing anti-inflammatory and antitumor drugs. These compounds, through strategic structural modification, have shown potent COX-2 inhibitory activity, which is crucial for treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Cyclization and Synthesis of Cyclic Carbenes

Another application involves the synthesis of stable spirocyclic (alkyl)(amino)carbenes, derived from precursors that may include 5,5-Dimethyl-3-oxo-1-cyclohexenyl 2-fluorobenzenecarboxylate. These carbenes, used as ligands for transition metal-based catalysts, demonstrate significant potential in catalyzing hydroamination and the synthesis of heterocyclic compounds, important for pharmaceuticals and synthetic chemistry (Zeng et al., 2009).

properties

IUPAC Name |

(5,5-dimethyl-3-oxocyclohexen-1-yl) 2-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FO3/c1-15(2)8-10(17)7-11(9-15)19-14(18)12-5-3-4-6-13(12)16/h3-7H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIOHHNVPMEHGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)OC(=O)C2=CC=CC=C2F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyl-3-oxo-1-cyclohexenyl 2-fluorobenzenecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)

![(Z)-4-acetyl-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2719647.png)

![Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2719651.png)

![Methyl 1-benzyl-3-(4-methoxyphenyl)-4,6-dioxo-5-[3-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2719652.png)

![N-[(2,6-Difluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B2719656.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea](/img/structure/B2719657.png)

![4-[4-(tert-butyl)benzoyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2719661.png)

![7-(4-butylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2719665.png)